![molecular formula C43H46N3O16S4+ B1448111 6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester CAS No. 871518-83-1](/img/structure/B1448111.png)
6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester
Overview
Description
6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester is a useful research compound. Its molecular formula is C43H46N3O16S4+ and its molecular weight is 989.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Research
The compound's derivatives, like those synthesized from diazotized 6-amino-4,7-dimethyl-2H-1-benzopyran-2-one, serve as a pathway to a novel class of indole derivatives. These derivatives are characterized by NMR and mass spectra, indicating their potential in various scientific applications (Traven, Suslov, & Gordeev, 2000).
Photoelectric Conversion in Solar Cells
Research involving carboxylated cyanine dyes closely related to the compound shows significant promise in improving photoelectric conversion efficiency in dye-sensitized solar cells. This implies the potential of similar compounds in renewable energy applications (Wu, Meng, Li, Teng, & Hua, 2009).
Antiviral Research
Although not directly studying the specified compound, research on similar indole derivatives has explored their antiviral activity, particularly against influenza and other viruses. This suggests potential research avenues for the compound in the field of antiviral drug development (Ivashchenko et al., 2014).
Fluorescence Probes in pH Sensing
Compounds structurally related to the specified molecule have been used to develop water-soluble indolium-based fluorescence probes. These probes are effective in detecting extreme acidity or alkalinity, indicating potential applications in pH sensing and environmental monitoring (Li, Zhuge, Li, & Yuan, 2019).
Novel Synthesis and Biological Activity
Research on derivatives of indole compounds, closely related to the specified compound, has led to the synthesis of new biologically active compounds. These findings indicate potential applications in pharmaceuticals and biological research (Avdeenko, Konovalova, & Yakymenko, 2020).
properties
IUPAC Name |
2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAWZCFOWCGKEY-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N3O16S4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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